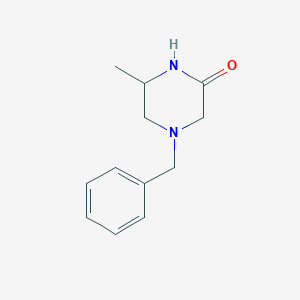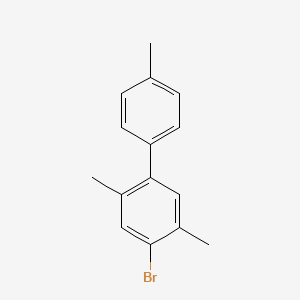
4-Benzyl-6-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6-methylpiperazin-2-one: is a heterocyclic organic compound that features a piperazine ring substituted with a benzyl group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6-methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-6-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: 4-Benzyl-6-methylpiperazin-2-one is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its piperazine moiety is known to enhance the pharmacokinetic properties of drug molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other bioactive compounds. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Benzyl-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the binding affinity and selectivity of the compound towards its target. This modulation can result in the inhibition or activation of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Benzylpiperazine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpiperazine: Similar structure but lacks the benzyl group at the 4-position.
4-Benzyl-6-chloropiperazin-2-one: Similar structure but with a chlorine atom instead of a methyl group at the 6-position.
Uniqueness: 4-Benzyl-6-methylpiperazin-2-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its pharmacokinetic properties and make it a valuable intermediate in drug development .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-benzyl-6-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-7-14(9-12(15)13-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChI Key |
YOWDLUNPZVDDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)


![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)


![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)


![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)

